molecular formula C16H9BrO B11763893 9-Bromobenzo[kl]xanthene

9-Bromobenzo[kl]xanthene

Cat. No.: B11763893
M. Wt: 297.14 g/mol
InChI Key: WCEBGEPQNMFINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromobenzo[kl]xanthene is a chemical compound belonging to the xanthene family, characterized by its bromine substitution on the benzo[kl]xanthene structure. Xanthenes are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromobenzo[kl]xanthene typically involves the bromination of benzo[kl]xanthene. One common method is the electrophilic aromatic substitution reaction, where benzo[kl]xanthene is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 9-Bromobenzo[kl]xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Oxidation: Quinone derivatives.

    Reduction: Benzo[kl]xanthene.

Scientific Research Applications

9-Bromobenzo[kl]xanthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromobenzo[kl]xanthene involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 9-Bromobenzo[kl]xanthene is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with other molecules, making it distinct from its chloro and fluoro counterparts .

Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

5-bromo-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaene

InChI

InChI=1S/C16H9BrO/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)18-15(12)9-11/h1-9H

InChI Key

WCEBGEPQNMFINU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C=C(C=C4)Br)OC3=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.